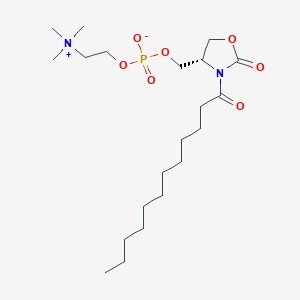
Oxazolidinone-PC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxazolidinone-PC, also known as this compound, is a useful research compound. Its molecular formula is C21H41N2O7P and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clinical Applications
- Methicillin-resistant Staphylococcus aureus (MRSA): Oxazolidinones are particularly effective against MRSA and vancomycin-resistant Enterococcus (VRE) infections. Clinical studies have shown their efficacy in treating serious infections such as pneumonia, skin infections, and endocarditis .
- Tuberculosis: New oxazolidinone derivatives are being explored for their potential against multidrug-resistant tuberculosis (MDR-TB). Compounds like Radezolid have demonstrated significant activity against Mycobacterium tuberculosis .
Clinical Efficacy Against Resistant Strains
A study evaluated various oxazolidinones against biofilms formed by MRSA. The results indicated that while all tested compounds exhibited some activity, Radezolid showed superior biofilm eradication capabilities compared to Linezolid and Ranbezolid .
| Compound | Minimum Biofilm Eradication Concentration (MBEC) | MIC (μg/mL) |
|---|---|---|
| Radezolid | 8-fold higher than MIC | <0.5 |
| Linezolid | 4-fold higher than MIC | 1-4 |
| Ranbezolid | 128-1024 times higher than MBECc | 0.5 |
Development of Novel Derivatives
Recent research has focused on modifying the C-5 side chain of oxazolidinones to enhance antibacterial activity and reduce toxicity. For instance, compounds with cyclopropyl moieties have shown improved efficacy against resistant strains without significant cytotoxic effects .
Other Therapeutic Applications
Beyond antibacterial uses, oxazolidinones are being investigated for:
- Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties: Research is ongoing to explore their role in inflammatory diseases.
- Neurological Disorders: Emerging studies suggest potential applications in treating neurological conditions due to their ability to cross the blood-brain barrier .
Properties
CAS No. |
153531-48-7 |
|---|---|
Molecular Formula |
C21H41N2O7P |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1 |
InChI Key |
GFWOXNLXNCLUMK-IBGZPJMESA-N |
SMILES |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer oxazolidinone-PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















